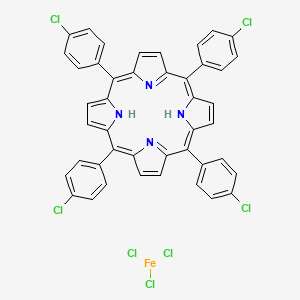
(S)-2-amino-2-ethyl-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-amino-2-ethyl-3-methylbutanoic acid is an organic compound with a chiral center, making it optically active This compound is a derivative of amino acids and is structurally related to leucine, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-ethyl-3-methylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from a suitable chiral precursor. For example, the use of chiral auxiliaries or catalysts can help in obtaining the desired enantiomer with high enantiomeric purity. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol, and reagents such as lithium diisopropylamide (LDA) for deprotonation steps.
Industrial Production Methods
On an industrial scale, the production of this compound may involve fermentation processes using genetically modified microorganisms. These microorganisms can be engineered to produce the desired compound through metabolic pathways. The fermentation broth is then subjected to purification processes, including crystallization and chromatography, to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-2-ethyl-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the keto form back to the amino acid using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, halogenation can be achieved using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of keto acids.
Reduction: Regeneration of the amino acid.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(S)-2-amino-2-ethyl-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-amino-2-ethyl-3-methylbutanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The molecular targets include aminotransferases and dehydrogenases, which catalyze the conversion of the compound into other metabolites.
Comparison with Similar Compounds
Similar Compounds
Leucine: An essential amino acid with a similar structure but different side chain.
Isoleucine: Another essential amino acid with a branched-chain structure.
Valine: A branched-chain amino acid with structural similarities.
Uniqueness
(S)-2-amino-2-ethyl-3-methylbutanoic acid is unique due to its specific chiral configuration and the presence of an ethyl group on the alpha carbon. This structural feature distinguishes it from other branched-chain amino acids and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-ethyl-3-methylbutanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4-7(8,5(2)3)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m0/s1 |
InChI Key |
ZREHYDMEQQDRGS-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@](C(C)C)(C(=O)O)N |
Canonical SMILES |
CCC(C(C)C)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B11927085.png)


![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)





![2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B11927138.png)
